N-(3-methylpentan-2-yl)cyclopropanamine
Description
N-(3-methylpentan-2-yl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amino group, which is further substituted with a branched aliphatic chain (3-methylpentan-2-yl). This compound is structurally characterized by its compact cyclopropane ring and a hydrophobic, branched alkyl chain, which may influence its physicochemical properties, such as lipophilicity and steric bulk. Applications of such compounds are often explored in pharmaceutical and agrochemical research due to the cyclopropane ring’s strain-induced reactivity and the tunability of substituents.
Properties
IUPAC Name |
N-(3-methylpentan-2-yl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-7(2)8(3)10-9-5-6-9/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHOANSHGBYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpentan-2-yl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines. One common method is the reductive amination of cyclopropanecarboxaldehyde with 3-methylpentan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpentan-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to ring-opening or functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ring-opened products or functionalized cyclopropane derivatives.
Scientific Research Applications
N-(3-methylpentan-2-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methylpentan-2-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N-(3-methylpentan-2-yl)cyclopropanamine and selected analogs:
Notes:
- *Estimated molecular weight based on stoichiometry (C₉H₁₉N).
- Structural features directly influence properties:
- Branched alkyl chains (e.g., 3-methylpentan-2-yl) increase lipophilicity, favoring blood-brain barrier penetration.
- Aromatic rings (e.g., pyridine in ) enhance π-π interactions and solubility in polar solvents.
- Electron-withdrawing groups (e.g., trifluoroethyl in ) reduce amine basicity, altering reactivity in nucleophilic reactions.
- Heterocyclic moieties (e.g., oxadiazole in ) confer stability and bioactivity, often exploited in drug design.
Biological Activity
N-(3-Methylpentan-2-yl)cyclopropanamine is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopropane ring and a 3-methylpentan-2-yl substituent, suggests various interactions with biological systems. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C9H19N, with a molecular weight of approximately 155.25 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes, leading to the formation of diverse derivatives that may exhibit distinct biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropanamine with 3-methylpentan-2-yl chloride under controlled conditions to optimize yield and purity. This reaction can be scaled up for industrial applications while maintaining the integrity of the compound.
Biological Activity
Research indicates that this compound interacts with specific molecular targets, potentially modulating various biological pathways. The following are key findings regarding its biological activity:
- Enzyme Interactions : Preliminary studies suggest that this compound may influence enzyme activities, possibly through binding to active sites and altering catalytic functions.
- Receptor Modulation : The compound has been investigated for its ability to modulate receptor functions, which could have implications for treating conditions related to neurotransmission and inflammation .
- Therapeutic Applications : Its potential therapeutic roles include acting as a precursor in drug development and targeting specific pathways in diseases such as inflammatory disorders and neurological conditions .
The mechanism of action for this compound likely involves:
- Hydrogen Bonding : The amine group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity.
- Steric Effects : The cyclopropane ring provides steric hindrance that may influence the compound's specificity towards certain targets .
Study 1: Enzyme Interaction Analysis
In a study examining the interaction of this compound with various enzymes, researchers observed significant modulation of enzyme activity at different concentrations (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a dose-dependent response in enzyme inhibition, suggesting potential applications in pharmacological interventions for metabolic disorders.
Study 2: Receptor Binding Affinity
Another study focused on the binding affinity of this compound to histamine H3 receptors. The findings demonstrated that the compound exhibited competitive inhibition characteristics, making it a candidate for further exploration in treating cognitive disorders and sleep-related issues .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-isopentylcyclopropanamine hydrochloride | Cyclopropane ring with an isopentyl group | Moderate receptor modulation |
| N-(3-methylbutyl)cyclopropanamine hydrochloride | Similar alkyl substituent but different branching | Limited enzyme interaction |
| This compound | Longer alkyl chain providing distinct properties | Significant enzyme modulation and receptor binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
